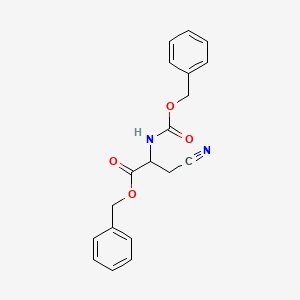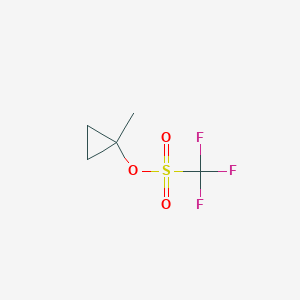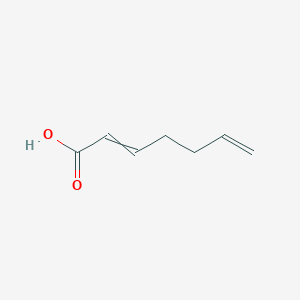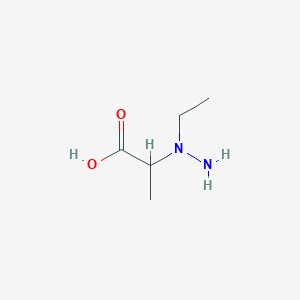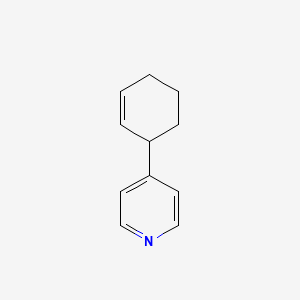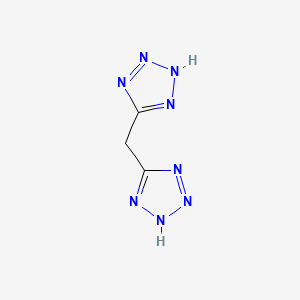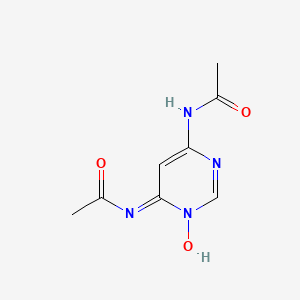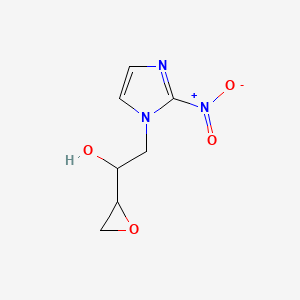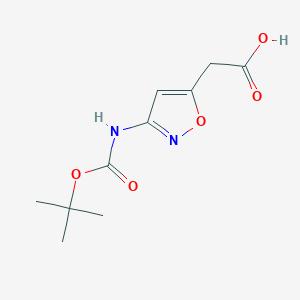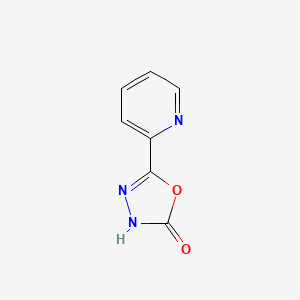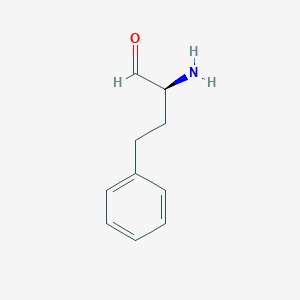
(S)-2-amino-4-phenylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-4-phenylbutanal is an organic compound with a chiral center, making it optically active
準備方法
Synthetic Routes and Reaction Conditions: (S)-2-amino-4-phenylbutanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-amino-4-phenylbut-2-enal using chiral catalysts. Another method includes the reductive amination of 4-phenylbutanal with an appropriate amine source under hydrogenation conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, which are crucial for its application in pharmaceuticals.
化学反応の分析
Types of Reactions: (S)-2-amino-4-phenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-amino-4-phenylbutanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism by which (S)-2-amino-4-phenylbutanal exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
類似化合物との比較
- ®-2-amino-4-phenylbutanal
- 2-amino-4-phenylbutanoic acid
- 2-amino-4-phenylbutanol
Comparison: (S)-2-amino-4-phenylbutanal is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its ®-enantiomer. The presence of the aldehyde group also differentiates it from its alcohol and acid counterparts, influencing its reactivity and applications in synthesis.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
(2S)-2-amino-4-phenylbutanal |
InChI |
InChI=1S/C10H13NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2/t10-/m0/s1 |
InChIキー |
UOMMOLHLKCYLAU-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[C@@H](C=O)N |
正規SMILES |
C1=CC=C(C=C1)CCC(C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
